molecular formula C18H22N2O3S B296346 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide

2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide

カタログ番号 B296346
分子量: 346.4 g/mol
InChIキー: RVHAQSPMNAPLCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It is a small molecule that has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.

作用機序

MS-275 inhibits 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, MS-275 increases the acetylation of histone proteins, leading to the activation of genes that are involved in cell cycle arrest, apoptosis, and other cellular processes. MS-275 has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the regulation of protein folding and stability.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce inflammation in animal models of inflammatory diseases and improve cognitive function in animal models of neurodegenerative disorders. MS-275 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

MS-275 is a potent and selective inhibitor of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, making it a valuable tool for studying the role of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide in cellular processes. It has been shown to be effective in a wide range of cancer cell lines and animal models of cancer, making it a promising candidate for further preclinical and clinical development. However, MS-275 has limitations in terms of its specificity, as it inhibits multiple 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide isoforms, which may lead to off-target effects. MS-275 also has limitations in terms of its pharmacokinetic properties, as it may have limited penetration into certain tissues and organs.

将来の方向性

There are several future directions for the research and development of MS-275. One area of focus is the development of more selective 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide inhibitors that target specific isoforms of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, which may reduce off-target effects. Another area of focus is the combination of MS-275 with other chemotherapeutic agents to enhance its anti-cancer properties. Additionally, the potential use of MS-275 in the treatment of inflammatory diseases and neurodegenerative disorders requires further investigation.

合成法

The synthesis of MS-275 involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N-(2-methylpropyl)aniline to form the intermediate 4-methyl-N-(2-methylpropyl)benzenesulfonamide. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to form MS-275. The final product is obtained through purification and isolation processes.

科学的研究の応用

MS-275 has been extensively studied for its potential use in the treatment of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. MS-275 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
In addition to its anti-cancer properties, MS-275 has also been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. MS-275 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

特性

分子式

C18H22N2O3S

分子量

346.4 g/mol

IUPAC名

2-[(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C18H22N2O3S/c1-13(2)12-19-18(21)16-6-4-5-7-17(16)20-24(22,23)15-10-8-14(3)9-11-15/h4-11,13,20H,12H2,1-3H3,(H,19,21)

InChIキー

RVHAQSPMNAPLCR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(C)C

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。